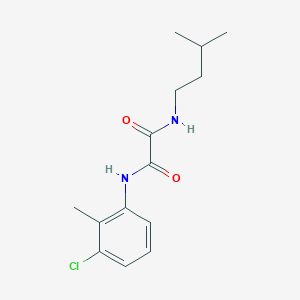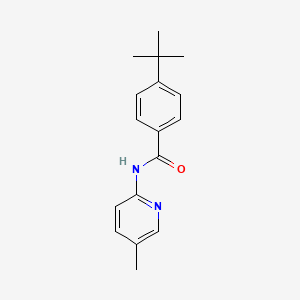![molecular formula C14H12BrClN2O2S B11561971 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide](/img/structure/B11561971.png)
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide is a complex organic compound that features a bromothiophene moiety and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with 2-(4-chlorophenoxy)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bromothiophene moiety may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Shares the bromothiophene moiety but lacks the hydrazide and chlorophenoxy groups.
2-(4-Chlorophenoxy)propanehydrazide: Contains the chlorophenoxy group but lacks the bromothiophene moiety.
Uniqueness
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide is unique due to the combination of the bromothiophene and chlorophenoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential synergistic effects in various fields .
Properties
Molecular Formula |
C14H12BrClN2O2S |
|---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(4-chlorophenoxy)propanamide |
InChI |
InChI=1S/C14H12BrClN2O2S/c1-9(20-11-4-2-10(16)3-5-11)14(19)18-17-8-12-6-7-13(15)21-12/h2-9H,1H3,(H,18,19)/b17-8+ |
InChI Key |
MAGIYVHBVQPUIE-CAOOACKPSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(S1)Br)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(S1)Br)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({N'-[(E)-(2-Hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11561904.png)

![3-bromo-N'-[(E)-(3-iodophenyl)methylidene]benzohydrazide](/img/structure/B11561917.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11561929.png)
![6,13,20,27-tetraoxa-2,3,5,7,9,10,12,14,16,17,19,21,23,24,26,28-hexadecazapentacyclo[23.3.0.04,8.011,15.018,22]octacosa-1(28),2,4,7,9,11,14,16,18,21,23,25-dodecaene](/img/structure/B11561934.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide](/img/structure/B11561937.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11561949.png)
![2-methoxy-3-methyl-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11561953.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11561965.png)
![N-[4-methoxy-3-({[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11561975.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide](/img/structure/B11561976.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11561980.png)
